DNA Binding Inhibition Potency
In electrophoretic mobility shift assays (EMSA) measuring inhibition of c-Myc/Max binding to an E-box DNA sequence, Mycro2 demonstrated an IC50 of 23 ± 4 μM. This is a significantly lower concentration than required for the comparators 10058-F4 (IC50 ~50 ± 25 μM) and 10074-G5 (IC50 146.8 μM) to achieve the same effect in comparable assays [1].
| Evidence Dimension | Inhibition of c-Myc/Max DNA Binding (IC50) |
|---|---|
| Target Compound Data | 23 ± 4 μM |
| Comparator Or Baseline | 10058-F4: 50 ± 25 μM; 10074-G5: 146.8 μM |
| Quantified Difference | Mycro2 is ~2.2-fold more potent than 10058-F4 and ~6.4-fold more potent than 10074-G5. |
| Conditions | EMSA using purified recombinant proteins; inhibition of dimerization and E-box binding. |
Why This Matters
The lower IC50 of Mycro2 translates to a requirement for less compound to achieve effective target engagement in vitro, potentially reducing off-target effects and improving assay signal-to-noise ratios.
- [1] Whitfield JR, et al. Strategies to Inhibit Myc and Their Clinical Applicability. Front Cell Dev Biol. 2017;5:10. Data compiled in Table 1. View Source
